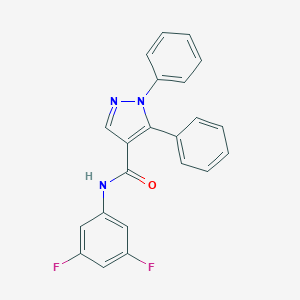![molecular formula C19H20N4O2S B287450 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone, also known as Compound A, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. This molecule has shown promise in various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mécanisme D'action
The mechanism of action of 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to inhibit the replication of herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has several advantages as a research tool. It has been found to be stable in various solvents and can be easily synthesized in the laboratory. Additionally, it has been found to be non-toxic and does not exhibit any significant side effects. However, there are also limitations to its use in lab experiments. 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to evaluate its safety and efficacy in animal models and clinical trials.
In conclusion, 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is a small molecule drug that has shown promise in various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Its synthesis method has been optimized to improve the yield and purity of the final product. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has several advantages as a research tool, but also has limitations to its use in lab experiments. There are several future directions for research on 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A, including its potential use in the treatment of inflammatory diseases and its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is synthesized through a series of chemical reactions. The process involves the reaction of 3,4-dimethylphenol with methylthioacetic acid, followed by the reaction of the resulting product with 2-chloro-6-(2,4-dimethylphenyl)pyrimidine. The final step involves the reaction of the resulting intermediate with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. The synthesis of 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to have anti-viral effects against herpes simplex virus type 1 and type 2.
Propriétés
Nom du produit |
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone |
|---|---|
Formule moléculaire |
C19H20N4O2S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-[1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C19H20N4O2S/c1-11-6-7-15(8-12(11)2)25-18-9-17(21-19(22-18)26-5)23-13(3)16(10-20-23)14(4)24/h6-10H,1-5H3 |
Clé InChI |
LVEGSPSAZSYXHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)SC)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)









